molecular formula C16H14FNO2 B2475119 N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide CAS No. 924824-27-1

N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No.: B2475119
CAS No.: 924824-27-1
M. Wt: 271.291
InChI Key: DZIBPPPEUWGNNW-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves the reaction of 3,4-dihydro-2H-chromene-3-carboxylic acid with 3-fluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized chromene derivatives.

    Reduction: Formation of reduced chromene derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluorophenyl)benzenesulfonamide
  • 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
  • N-(3-fluorophenyl)-N’-(2-thiazolyl)urea

Uniqueness

N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide is unique due to its chromene core structure combined with a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c17-13-5-3-6-14(9-13)18-16(19)12-8-11-4-1-2-7-15(11)20-10-12/h1-7,9,12H,8,10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIBPPPEUWGNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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